![molecular formula C20H22FN3O2 B6502327 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide CAS No. 1421513-58-7](/img/structure/B6502327.png)
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide, commonly referred to as FOMAB, is an important intermediate compound in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antivirals. FOMAB is used as a precursor in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. In addition, FOMAB is used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan. FOMAB is also used in the synthesis of some antifungal and antiviral drugs, including voriconazole, an antifungal drug, and acyclovir, an antiviral drug.
Mécanisme D'action
The mechanism of action of FOMAB is not fully understood. However, it is believed that FOMAB acts as a proton donor, donating a proton to the substrate, which allows for the formation of a new bond between the substrate and the product. This new bond allows for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FOMAB are not well understood. However, it is known that FOMAB is used in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. In addition, FOMAB is used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan.
Avantages Et Limitations Des Expériences En Laboratoire
FOMAB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, FOMAB is a stable compound, which makes it suitable for use in a variety of experiments. However, FOMAB is also toxic and may cause skin irritation, so it should be handled with care.
Orientations Futures
Future research on FOMAB could focus on developing more efficient and cost-effective methods for synthesizing it. In addition, further research could be conducted to better understand the biochemical and physiological effects of FOMAB and how it can be used in the synthesis of drugs. Furthermore, research could be conducted to determine how FOMAB can be used in the synthesis of other compounds, such as natural products and peptides. Finally, research could be conducted to investigate the potential applications of FOMAB in other areas, such as drug delivery and drug targeting.
Méthodes De Synthèse
FOMAB is synthesized using a two-step process. In the first step, 3-fluorophenyl isobutylketone is reacted with 2-oxoimidazolidin-1-ylpropionic acid in the presence of a catalyst, such as sodium hydride, to form the intermediate product, 3-fluorophenyl-2-oxoimidazolidin-1-ylpropionic acid. This intermediate is then reacted with 4-methylbenzamide in the presence of a base, such as sodium hydroxide, to form FOMAB.
Applications De Recherche Scientifique
FOMAB has been used in numerous scientific research applications. It has been used in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. FOMAB has also been used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan. In addition, FOMAB has been used in the synthesis of some antifungal and antiviral drugs, including voriconazole, an antifungal drug, and acyclovir, an antiviral drug.
Propriétés
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-5-7-16(8-6-14)19(25)23-13-18(24-10-9-22-20(24)26)12-15-3-2-4-17(21)11-15/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABRSMVVBSCJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-4-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.